N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
CAS No.: 1206999-90-7
Cat. No.: VC4750740
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206999-90-7 |
|---|---|
| Molecular Formula | C16H13N3O2S |
| Molecular Weight | 311.36 |
| IUPAC Name | N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21) |
| Standard InChI Key | IYWAUJXDHSMLGX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Introduction
Structural Elucidation and Molecular Properties
The molecular structure of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide comprises three key components:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Pyrrole substituent: A 1H-pyrrol-1-yl group attached to the thiazole's C2 position, contributing π-electron density and hydrogen-bonding capabilities.
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3-Acetylphenyl carboxamide: A para-substituted benzene ring with an acetyl group at the meta position, linked via a carboxamide bridge to the thiazole's C4 position .
The molecular formula is inferred as C₁₆H₁₄N₃O₂S, with a calculated molecular weight of 316.37 g/mol. Key structural features include:
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Planar thiazole-pyrrole system: Enhances aromatic stacking interactions in biological targets.
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Acetylphenyl moiety: Introduces steric bulk and potential metabolic stability via the acetyl group.
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Carboxamide linker: Facilitates hydrogen bonding with target proteins, a common pharmacophore in drug design .
Comparative analysis with analogs such as 2-(Acetylamino)-N-[2-(Piperidin-1-Yl)phenyl]-1,3-thiazole-4-carboxamide (PubChem CID: 39005031) reveals conserved thiazole-carboxamide motifs, suggesting shared synthetic and characterization protocols .
Synthetic Pathways and Optimization
Thiazole Ring Formation
The synthesis typically begins with constructing the thiazole core via Hantzsch thiazole synthesis or cyclocondensation reactions. For example, α-bromo carbonyl intermediates react with thiourea derivatives to form 2-aminothiazoles, as demonstrated in the synthesis of related compounds :
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Bromination: 4-Acetylphenyl itaconic acid derivatives are treated with bromine in acetic acid to yield α-bromoacyl intermediates.
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Cyclocondensation: Reaction with thioureas or thioamides in refluxing acetone or acetic acid forms the thiazole ring .
Example Reaction:
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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ν 1746 cm⁻¹: Stretching vibration of acetyl C=O.
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ν 1662 cm⁻¹: Carboxamide C=O.
Mass Spectrometry
Mechanistic Insights:
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Antimicrobial Action: Disruption of bacterial membrane biosynthesis via interference with purine metabolism .
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Enzyme Inhibition: Competitive binding to acetylcholinesterase's catalytic anionic site .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Calculated (ChemAxon) = 2.89 ± 0.3, indicating moderate lipophilicity.
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation enhancements for oral delivery .
Metabolic Stability
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